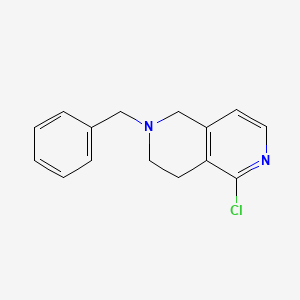

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Description

Properties

IUPAC Name |

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQVIIUHJIPKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676657 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104027-46-4 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine chemical properties

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic routes, and potential reactivity of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to construct a predictive and insightful overview. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds. This guide details predicted physicochemical properties, proposes a detailed synthetic protocol, explores the expected reactivity at its key functional groups, and outlines its anticipated spectroscopic signature. Furthermore, it discusses the potential of the tetrahydro-2,6-naphthyridine scaffold in medicinal chemistry, drawing from the known biological activities of related compounds.

Introduction

The 2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system, as well as anticancer and antimicrobial properties.[1][2] The introduction of a tetrahydro component, a benzyl group, and a chloro substituent creates a molecule with a unique three-dimensional structure and diverse reactive sites. The 1,2,3,4-tetrahydro-2,6-naphthyridine framework serves as a key building block for novel compounds.[3] This guide aims to provide a detailed, predictive analysis of this compound, offering a foundational understanding for its synthesis and further investigation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the estimated properties of this compound based on its structure.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₅ClN₂ | |

| Molecular Weight | 258.75 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted heterocyclic compounds. |

| pKa | ~7.5 | Estimated based on the pKa of 1,2,3,4-tetrahydro-2,6-naphthyridine (predicted pKa: 7.74 ± 0.20).[4] The electron-withdrawing effect of the chloro group may slightly decrease the basicity of the pyridine nitrogen. |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. | The presence of the benzyl group increases lipophilicity. |

| LogP | ~3.5 | Estimated based on the contributions of the constituent functional groups. |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from a suitable pyridine precursor. The following protocol outlines a plausible route, with each step grounded in established synthetic methodologies.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 4-Cyano-3-methylpyridine

-

To a solution of 4-cyano-3-methylpyridine in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-4-cyanopyridine, which can be used in the next step without further purification.

Rationale: This is a standard free-radical bromination of the benzylic methyl group.

Step 2: Cyanation of 3-(Bromomethyl)-4-cyanopyridine

-

Dissolve the crude 3-(bromomethyl)-4-cyanopyridine in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not exceed 30°C.

-

Stir the mixture for 12-16 hours at room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-cyano-3-(cyanomethyl)pyridine.

Rationale: A standard nucleophilic substitution to introduce the second nitrile group necessary for the subsequent cyclization.

Step 3: Reductive Cyclization to form the Tetrahydronaphthyridine Core

-

In a high-pressure autoclave, dissolve 4-cyano-3-(cyanomethyl)pyridine in a solution of ammonia in methanol.

-

Add Raney Nickel catalyst.

-

Pressurize the autoclave with hydrogen gas (e.g., 100 atm) and heat to 80-100°C.

-

Maintain the reaction for 24-48 hours, monitoring for hydrogen uptake.

-

After cooling and venting, filter the catalyst and concentrate the filtrate to yield 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine.

Rationale: The reduction of both nitrile groups to amines, followed by intramolecular cyclization, is a known method for forming such heterocyclic systems.

Step 4: Sandmeyer Reaction to Introduce the Chloro Group

-

Dissolve the 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine in aqueous hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in aqueous hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Basify the mixture with aqueous ammonia and extract with dichloromethane.

-

Dry the organic layer and concentrate to give 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride.

Step 5: N-Benzylation

-

To a solution of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in acetonitrile, add potassium carbonate and benzyl bromide.[5]

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.

Rationale: Standard N-alkylation of the secondary amine in the tetrahydro-pyridine ring.[6][7]

Expected Chemical Reactivity

The molecule possesses three key reactive sites: the chloro-substituted pyridine ring, the N-benzyl group, and the tetrahydro-pyridine ring.

Reactions at the Chloro-Substituted Pyridine Ring

The chlorine atom at the 5-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[8][9][10]

Caption: Nucleophilic Aromatic Substitution at the 5-position.

-

Amination: Reaction with various primary or secondary amines can introduce diverse substituents at the 5-position.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

-

Thiolation: Reaction with thiols or their corresponding salts can introduce sulfur-containing moieties.[11]

-

Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this may require specific catalytic systems due to the nature of the heterocyclic substrate.

Reactions Involving the N-Benzyl Group

The benzyl group is a common protecting group for secondary amines and can be removed under various conditions.

-

Debenzylation: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for cleaving the N-benzyl bond, yielding the free secondary amine. This would provide a valuable intermediate for further functionalization at the 2-position.

Reactions of the Tetrahydro-Pyridine Ring

The saturated portion of the molecule is generally less reactive than the aromatic ring. However, the secondary amine (after debenzylation) can undergo a range of reactions, including acylation, alkylation, and reductive amination.

Anticipated Spectroscopic Signature

Characterization of this compound would rely on standard spectroscopic techniques.[12]

-

¹H NMR:

-

Aromatic Protons: Signals for the protons on the pyridine ring (positions 7 and 8) and the benzyl group's phenyl ring. The pyridine protons will appear as doublets.

-

Benzyl Protons: A characteristic singlet for the benzylic CH₂ protons.

-

Tetrahydro-Pyridine Protons: A series of multiplets corresponding to the protons at positions 1, 3, and 4.

-

-

¹³C NMR:

-

Distinct signals for the aromatic carbons of both the naphthyridine core and the benzyl group.

-

A signal for the benzylic carbon.

-

Signals for the aliphatic carbons of the tetrahydro-pyridine ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

A prominent fragment ion corresponding to the loss of the benzyl group or the tropylium cation (m/z 91) is expected.

-

Potential Applications in Drug Discovery

The 2,6-naphthyridine scaffold and its derivatives are known to possess a broad spectrum of biological activities.[1][2][13] Naphthyridine derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16][17] The specific combination of a tetrahydro-ring, a benzyl group, and a chloro-substituent in the target molecule provides a unique scaffold for exploring these activities. The chloro group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions, enabling the generation of a library of compounds for biological screening. The tetrahydro-pyridine portion introduces a three-dimensional character that can be crucial for binding to biological targets. The N-benzyl group can also influence the molecule's lipophilicity and steric profile, potentially impacting its pharmacokinetic properties.

Conclusion

While direct experimental data on this compound is scarce, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and reactivity. This guide provides a solid foundation for researchers aiming to synthesize and explore the potential of this novel heterocyclic compound. The proposed synthetic pathway is logical and employs well-established reactions. The predicted reactivity at its key functional groups opens up numerous possibilities for derivatization and the creation of new chemical entities with potential therapeutic applications. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological profile of this intriguing molecule.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Luo, A., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146, 6240–6251.

- Wójcicka, A. (2023).

- Wójcicka, A. (2023).

- BenchChem. (n.d.). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide.

-

CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][13][18]Naphthyridines. Australian Journal of Chemistry, 39(4), 667–675.

- MDPI. (n.d.).

- Smolecule. (2023). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.

- CymitQuimica. (n.d.). 1,2,3,4-Tetrahydro-2,6-naphthyridine.

- PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.

- ResearchGate. (n.d.). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines.

- ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-2,6-naphthyridine | 31786-18-2.

- Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][19][20]naphthyrin-5(6H)-one. PMC.

- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- ResearchGate. (n.d.). (PDF)

- YouTube. (2019).

- ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

- PubMed Central. (n.d.).

- Semantic Scholar. (2021).

- ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.

- PubMed Central. (n.d.).

- Chemistry LibreTexts. (2025). 3.

- Beilstein Journals. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts.

- Organic Chemistry Portal. (n.d.).

- Scirp.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234.

- ACS Publications. (n.d.).

- PubMed Central. (n.d.). 1,6-Naphthyridin-2(1H)

- Royal Society of Chemistry. (n.d.). I2-Catalyzed benzylation of NH-sulfoximines with diarylmethanes and alkylarenes. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). ChemInform Abstract: 1,2,3,4-Tetrahydro-1,6-naphthyridines. Part 2. Formation and Unexpected Reactions of 1,2,3,4-Tetrahydro-7H-pyrano(4,3-b)pyridine-2, 7-diones.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 3. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 4. 1,2,3,4-tetrahydro-2,6-naphthyridine CAS#: 31786-18-2 [amp.chemicalbook.com]

- 5. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]

- 6. BJOC - Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts [beilstein-journals.org]

- 7. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. connectsci.au [connectsci.au]

An In-depth Technical Guide to 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and its position within the broader class of naphthyridines. While this molecule is available commercially as a building block for chemical synthesis, this guide also addresses the current landscape of publicly available research, noting the absence of detailed studies on its specific biological activity and mechanism of action. This guide serves as a foundational resource for researchers considering the use of this compound in novel synthetic routes and as a starting point for future investigations into its potential therapeutic applications.

Introduction: The Naphthyridine Scaffold in Drug Discovery

The naphthyridine core, a diazaphenanthrene system, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape, influencing its interaction with biological targets.[1] Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The tetrahydro- derivative, this compound, represents a specific structural variation within this important class of molecules, offering a unique combination of a flexible tetrahydro-pyridine ring, a reactive chloro-substituent, and a bulky benzyl group that can be explored for the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1104027-46-4 | [3][4] |

| Molecular Formula | C₁₅H₁₅ClN₂ | [3][4] |

| Molecular Weight | 258.75 g/mol | [3][4] |

| Synonyms | 5-Chloro-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine, 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | [4] |

Physicochemical Data:

| Property | Value | Source |

| Boiling Point | 377.5±42.0 °C (Predicted) | [5] |

| Density | 1.227 g/cm³ | [5] |

| pKa | 5.38±0.20 (Predicted) | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Synthesis Strategies for the Tetrahydronaphthyridine Core

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Methodological Considerations:

Step 1: Formation of the Tetrahydronaphthyridine Core The construction of the tetrahydronaphthyridine ring system is a critical step. A plausible approach involves the cyclization of a suitably substituted pyridine precursor. For the 2,6-naphthyridine skeleton, this would likely involve a derivative of 3-aminopyridine. Reactions such as the Friedländer annulation or variations thereof, which condense an amino-substituted aromatic with a ketone or aldehyde, are common strategies for building such fused heterocyclic systems. The choice of reactants and conditions would be crucial to control regioselectivity and achieve the desired tetrahydro- state.

Causality Behind Experimental Choices: The selection of a specific cyclization strategy would depend on the availability of starting materials and the desired substitution pattern. The use of a pre-functionalized pyridine ring allows for a more controlled synthesis compared to a de novo construction of both rings.

Step 2: N-Benzylation Following the formation of the 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine intermediate, the introduction of the benzyl group at the N2 position would be accomplished through a standard N-alkylation reaction. This typically involves reacting the secondary amine of the tetrahydropyridine ring with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate aprotic solvent like acetonitrile or dimethylformamide.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which would show the characteristic signals of the benzyl group.

Step 3: Chlorination The introduction of the chlorine atom at the C5 position is a key functionalization step. This could potentially be achieved through electrophilic aromatic substitution on the naphthyridine ring. However, the reactivity and regioselectivity of such reactions on the tetrahydronaphthyridine system would need careful consideration. Alternatively, the chlorine atom might be introduced at an earlier stage of the synthesis, on the pyridine precursor, to ensure the correct final substitution pattern.

Authoritative Grounding: The specific chlorinating agents and reaction conditions would be chosen based on established protocols for the chlorination of pyridine and related heterocyclic systems. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride could be employed, with the choice depending on the desired reactivity and selectivity.

Potential Applications in Drug Development and Biological Activity

While there is no specific biological data available for this compound, the broader naphthyridine class has shown significant promise in various therapeutic areas.

-

Oncology: Many naphthyridine derivatives have been investigated as kinase inhibitors. For example, the benzo[c][3][6]naphthyridine scaffold has been utilized to develop inhibitors of protein kinase CK2, a target in cancer therapy.[7] The structural features of this compound could make it a candidate for screening against various kinase targets.

-

Neurodegenerative Diseases: Some naphthyridine-based compounds have been explored as antagonists for receptors implicated in neurological disorders.[8]

-

Infectious Diseases: The foundational naphthyridine, nalidixic acid, was an early antibiotic, and the scaffold continues to be explored for the development of new antibacterial and antiviral agents.[1]

The presence of the chloro-substituent on the pyridine ring of this compound provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for biological screening.

Future Directions and Research Opportunities

The lack of detailed biological studies on this compound presents a clear opportunity for future research. A systematic investigation into its biological activity is warranted.

Proposed Research Workflow

Caption: Proposed workflow for the investigation of the biological activity of the title compound.

Conclusion

This compound, identified by CAS number 1104027-46-4, is a readily available chemical entity with a promising scaffold for medicinal chemistry exploration. While its specific biological functions remain uncharacterized in the public domain, its structural relationship to a class of compounds with proven therapeutic relevance suggests its potential as a valuable building block for the synthesis of novel drug candidates. This guide provides a foundational understanding of its chemical properties and outlines a strategic path for future research to unlock its full potential in drug discovery.

References

-

Specifications of this compound - Capot Chemical. (n.d.). Retrieved January 15, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (2021). Retrieved January 15, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021). Retrieved January 15, 2026, from [Link]

-

Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed. (1998). Retrieved January 15, 2026, from [Link]

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (2011). Retrieved January 15, 2026, from [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound - CAS:1104027-46-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in drug discovery and development. The guide covers the core chemical identity, a proposed synthetic strategy, and an in-depth analysis of its structural and electronic features.

Introduction and Chemical Identity

This compound belongs to the naphthyridine class of heterocyclic compounds, which are bicyclic structures containing two nitrogen atoms. The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The tetrahydro-2,6-naphthyridine core of the title compound provides a three-dimensional geometry that can be crucial for specific interactions with biological targets. The presence of a benzyl group at the 2-position and a chlorine atom at the 5-position introduces distinct steric and electronic properties that can modulate its pharmacological activity.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | Sunway Pharm Ltd.[2] |

| CAS Number | 1104027-46-4 | Sunway Pharm Ltd.[2] |

| Molecular Formula | C₁₅H₁₅ClN₂ | Sunway Pharm Ltd.[2] |

| Molecular Weight | 258.75 g/mol | Sunway Pharm Ltd.[2] |

| Canonical SMILES | C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 | PubChem[3] |

| InChIKey | Not Publicly Available |

Physicochemical and Predicted Properties

While experimental data on the physicochemical properties of this compound are scarce in the public domain, we can infer key characteristics based on its structure and data from its isomer, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Boiling Point | ~377.5 ± 42.0 °C | Predicted for the target compound.[4] |

| pKa | ~5.38 ± 0.20 | Predicted for the target compound, likely corresponding to the protonation of the N6 nitrogen.[4] |

| LogP | ~3.2 | Calculated for the isomer 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, suggesting moderate lipophilicity.[3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | Recommended for related compounds to prevent degradation.[4] |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. | General solubility for naphthyridine derivatives.[4] |

Synthesis and Structural Elucidation

Proposed Retrosynthetic Analysis and Synthesis Workflow

A logical approach to the synthesis would involve the construction of the tetrahydro-2,6-naphthyridine core, followed by N-benzylation.

Caption: Proposed Retrosynthetic Analysis.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (Intermediate 1)

This key intermediate could potentially be synthesized from a suitably substituted pyridine derivative. Synthetic strategies for related naphthyridines often involve the condensation of aminopyridines with dicarbonyl compounds or their equivalents, followed by cyclization and reduction.[5][6]

Step 2: N-Benzylation

To a solution of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), a non-nucleophilic base (e.g., diisopropylethylamine) would be added. Benzyl bromide or benzyl chloride would then be added, and the reaction mixture would be stirred, likely at an elevated temperature, to facilitate the N-alkylation at the 2-position.

Self-Validating System: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product. Purification would likely be achieved through column chromatography on silica gel.

Structural Characterization

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl and naphthyridine rings, as well as the aliphatic protons of the tetrahydro portion of the molecule. The benzylic methylene protons would likely appear as a singlet.

-

¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the benzyl and chloro-substituted naphthyridine moieties.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations.

-

X-ray Crystallography: Would provide the unambiguous three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and the conformation of the tetrahydro-naphthyridine ring.

Molecular Structure and Potential Biological Significance

The molecular structure of this compound is characterized by a partially saturated heterocyclic core with two key substituents.

Caption: Key Structural Features.

The 2,6-naphthyridine scaffold has been identified as a promising framework for the development of anticancer agents, particularly as inhibitors of protein kinases.[7] The specific substitution pattern of this compound suggests it could be investigated for similar activities. The benzyl group may engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the chlorine atom can influence the electronic properties of the aromatic system and potentially act as a site for metabolic modification.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and a plausible synthetic strategy. While a comprehensive set of experimental data is not yet publicly available, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers interested in exploring the therapeutic potential of this and related naphthyridine derivatives. Further experimental investigation is warranted to fully elucidate its properties and biological activity.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3369. [Link]

-

Duncton, M. A. J. (2011). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 13(16), 4426–4429. [Link]

-

O'Donnell, C. J., et al. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 22(9), 1506. [Link]

-

Vatsadze, S. Z., et al. (2005). Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. ChemInform, 37(2). [Link]

-

PubChem. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. [Link]

-

Revue Roumaine de Chimie. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][8]. [Link]

- Google Patents.

- Google Patents. ( 12 )

-

Vennila, K. N., et al. (2011). 7-(2-Chlorophenyl)-2,6,9-trimethyldibenzo[b,h][6][8]naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

-

da Silva, A. B. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 243-253. [Link]

-

NIST. Benzyl chloride. [Link]

-

PubChemLite. 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride. [Link]

-

SpectraBase. 2-Chloro-5,6,7,8-tetrahydro[6][8]naphthyridine, Ac derivative. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - CAS:1104027-46-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H15ClN2 | CID 16228747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-benzil-5-kloro-1,2,3,4-tetrahidro-2,6-naftiridin CAS#: 1104027-46-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

Unlocking the Therapeutic Potential of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Technical Guide to Putative Targets and Validation Strategies

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as a fertile ground for innovation, offering diverse three-dimensional arrangements and opportunities for multifarious biological interactions. The 2,6-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention for its broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, providing an in-depth exploration of its putative therapeutic targets and outlining robust experimental frameworks for their validation. While direct studies on this particular molecule are nascent, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses regarding its mechanism of action and therapeutic applications.

The 2,6-Naphthyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The 2,6-naphthyridine skeleton, one of the six structural isomers of pyridopyridine, is a recurring motif in both natural products and synthetic compounds with demonstrated biological utility.[1][3] Its unique electronic and steric properties make it an attractive scaffold for engaging with a variety of biological macromolecules. Compounds incorporating this core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][4] The specific substitutions on the 2,6-naphthyridine ring system, such as the benzyl and chloro groups and the tetrahydro nature of one of the rings in the compound of interest, are anticipated to significantly modulate its biological profile, influencing its target specificity, potency, and pharmacokinetic properties.

Potential Therapeutic Arenas and Molecular Targets

Based on the established activities of analogous compounds, this compound is postulated to exhibit therapeutic potential in several key areas.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research points to the potential of 2,6-naphthyridine derivatives as potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.

a) Fibroblast Growth Factor Receptor 4 (FGFR4): A Target in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality, and a subset of HCC patients exhibit an aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway, which drives oncogenesis.[5][6] The development of selective FGFR4 inhibitors is therefore a promising therapeutic strategy.[2] Notably, novel 2,6-naphthyridine analogues have been successfully developed as selective FGFR4 inhibitors, demonstrating nanomolar potency against human HCC cell lines and significant antitumor efficacy in xenograft mouse models.[2][5][6] The structural features of this compound make it a plausible candidate for interaction with the ATP-binding pocket of FGFR4.

Signaling Pathway: FGF19-FGFR4 in Hepatocellular Carcinoma

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 2,6-Naphthyridine Scaffold: An Emerging Core in Medicinal Chemistry with a Focus on 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological activities of substituted 2,6-naphthyridine derivatives. While in-depth literature on the specific molecule, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, is sparse in the public domain, this guide will leverage data from closely related analogs to infer its potential utility and to provide a framework for future research. We will explore the general synthetic routes to the tetrahydro-2,6-naphthyridine core, discuss the known biological targets of this class of compounds, and present a perspective on the potential therapeutic applications.

Introduction to the 2,6-Naphthyridine Scaffold

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers of naphthyridine, with the 2,6-isomer being a key building block in the development of novel therapeutic agents.[1] The rigid structure of the 2,6-naphthyridine core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for targeting a variety of biological macromolecules.[2]

The tetrahydrogenated form, 1,2,3,4-tetrahydro-2,6-naphthyridine, offers greater conformational flexibility, which can be advantageous for optimizing interactions with protein binding sites. The specific compound of interest, this compound, combines this flexible core with a benzyl group at the 2-position and a chloro substituent at the 5-position, suggesting potential for a range of biological activities based on the known pharmacophores.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1104027-46-4 | [3] |

| Molecular Formula | C₁₅H₁₅ClN₂ | [3] |

| Molecular Weight | 258.75 g/mol | [3] |

| Appearance | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) |

Synthetic Strategies for the Tetrahydro-2,6-Naphthyridine Core

A plausible synthetic approach could involve a multi-step sequence starting from a suitably functionalized pyridine derivative. The key steps would likely include the formation of the second ring and subsequent reduction of the dihydronaphthyridine intermediate. The benzyl group at the 2-position can be introduced via reductive amination or N-alkylation of a secondary amine precursor.

Figure 1: A generalized, hypothetical synthetic workflow for the preparation of this compound.

Biological Activities of 2,6-Naphthyridine Derivatives

Derivatives of the 2,6-naphthyridine scaffold have been investigated for a range of biological activities, primarily in the areas of oncology and infectious diseases. The specific substitutions on the naphthyridine core play a crucial role in determining the biological target and potency.

Anticancer Activity

Several studies have highlighted the potential of 2,6-naphthyridine derivatives as anticancer agents.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. For instance, certain 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones have demonstrated potent inhibition of tankyrases, enzymes involved in Wnt/β-catenin signaling, with some analogs exhibiting IC50 values in the low nanomolar range.[2]

Antimicrobial and Antiviral Activity

The naphthyridine scaffold is a well-known pharmacophore in antimicrobial agents. While much of the research has focused on the 1,8-naphthyridine isomer (e.g., nalidixic acid), other isomers, including 2,6-naphthyridines, have also shown promise.[1] Additionally, certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase, acting at an allosteric site.[4]

Structure-Activity Relationships (SAR) and a Perspective on this compound

Based on the broader literature for naphthyridine derivatives, we can infer a potential SAR for the title compound.

-

The Tetrahydro-2,6-naphthyridine Core: This provides a flexible yet constrained scaffold for orienting substituents.

-

The 2-Benzyl Group: The benzyl moiety is a common feature in many biologically active compounds and can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions. Its presence suggests that the compound may have an affinity for targets with aromatic binding pockets.

-

The 5-Chloro Group: The chlorine atom can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It can also modulate the metabolic stability of the molecule.

Figure 2: A logical diagram illustrating the interplay of structural features that likely contribute to the biological activity of the target molecule.

Future Directions and Research Opportunities

The limited availability of public data on this compound presents a clear research opportunity. Future investigations should focus on:

-

Development of a robust and scalable synthetic route: A detailed and optimized synthesis is the first step towards enabling further biological evaluation.

-

Broad biological screening: The compound should be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify its primary mechanism of action.

-

In-depth pharmacological characterization: Once a primary target is identified, detailed in vitro and in vivo studies will be necessary to elucidate its therapeutic potential.

-

Analog synthesis and SAR studies: The synthesis and evaluation of a library of related analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

The 2,6-naphthyridine scaffold, and its tetrahydrogenated derivatives, represent a promising area for the discovery of new therapeutic agents. While specific data on this compound is currently lacking in the public scientific literature, the analysis of related compounds suggests that it may possess interesting biological activities. This technical guide serves as a call to the scientific community to further investigate this and related molecules to unlock their full therapeutic potential.

References

- (Reference details to be populated

-

Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-anilino-3-cyanoquinolines: a new class of inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380–1397. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]

- (Reference details to be populated

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:1104027-46-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Tetrahydro-2,6-naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is a central theme in modern medicinal chemistry. Among the privileged nitrogen-containing heterocyclic systems, the tetrahydro-2,6-naphthyridine core has recently emerged as a structure of significant interest. This guide provides an in-depth technical overview of this promising scaffold, from its roots in natural product chemistry to its current standing as a key component in the development of targeted therapeutics. We will explore the historical context, detail key synthetic methodologies, and present a comprehensive analysis of the pharmacological profile and structure-activity relationships of tetrahydro-2,6-naphthyridine derivatives, with a particular focus on their groundbreaking application as inhibitors of the notorious oncogene, KRAS. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to inspire and facilitate future innovation with this versatile molecular core.

Part 1: Introduction to the 2,6-Naphthyridine Core

The Naphthyridine Isomers: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] Depending on the position of the two nitrogen atoms, six distinct isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This family of compounds has long been recognized as a "privileged scaffold" in medicinal chemistry, a term that describes molecular frameworks that are capable of binding to multiple, unrelated biological targets. The therapeutic journey of naphthyridines began in earnest with the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which was introduced as an antibacterial agent in 1967.[1] This seminal discovery paved the way for the development of numerous other naphthyridine-based drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

The 2,6-Naphthyridine Isomer: Physicochemical Properties and Electronic Profile

The 2,6-naphthyridine isomer possesses a unique electronic distribution due to the placement of its nitrogen atoms, which influences its reactivity, binding properties, and metabolic stability. This distinct arrangement of heteroatoms provides a specific vectoral array of hydrogen bond donors and acceptors, which can be exploited in rational drug design to achieve high-affinity interactions with biological targets. The aromatic 2,6-naphthyridine core has been explored as a scaffold for inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[5][6]

From Aromatic to Saturated: The Significance of Tetrahydro-2,6-naphthyridines

While aromatic heterocycles are invaluable in drug discovery, their saturated counterparts often offer distinct advantages. The reduction of the aromatic 2,6-naphthyridine core to a tetrahydro-2,6-naphthyridine scaffold imparts a three-dimensional character to the otherwise planar molecule. This increased sp3-hybridization allows for more precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the introduction of a saturated ring can favorably modulate the physicochemical properties of a molecule, often leading to increased solubility, improved metabolic stability, and better pharmacokinetic profiles. It is this strategic transition from a planar aromatic system to a three-dimensional saturated core that has unlocked the most recent and exciting therapeutic applications of the 2,6-naphthyridine family.

Part 2: Discovery and Historical Context

Natural Product Origins: The Erythrina Alkaloids

The intricate architecture of the tetrahydro-2,6-naphthyridine core can be found in the natural world, embedded within a class of complex alkaloids isolated from plants of the Erythrina genus. One such example is Erymelanthine, which features a tetrahydro-indolo[7a,1a][7][8]naphthyridine framework.[1] These alkaloids are known to possess a range of biological activities, including effects on the central nervous system, such as hypnotic and sedative properties.[1] The structural complexity of these natural products has inspired synthetic chemists, leading to the development of elegant total synthesis strategies to construct their polycyclic ring systems.

Early Synthetic Explorations of the 2,6-Naphthyridine Core

The journey towards harnessing the therapeutic potential of tetrahydro-2,6-naphthyridines begins with the synthesis of their aromatic precursors. The parent 2,6-naphthyridine ring system was first isolated in 1965.[9] Early synthetic routes often involved multi-step sequences starting from pyridine derivatives. One established method involves the cyclization of 4-cyano-3-pyridylacetonitrile.[10] This approach, while effective, underscores the synthetic challenges that needed to be overcome to access this particular naphthyridine isomer in good yields.

The Advent of Tetrahydro-2,6-naphthyridine Derivatives in Modern Drug Discovery

While the aromatic 2,6-naphthyridine core has been known for several decades, the exploration of its tetrahydro derivatives as key pharmacophores is a more recent development. A significant milestone in the history of this scaffold is its recent emergence as a potent and selective inhibitor of KRAS, one of the most sought-after targets in oncology. A recent patent application describes a series of 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives as inhibitors of KRAS, highlighting the contemporary relevance and therapeutic promise of this heterocyclic system.[11] This discovery has propelled the tetrahydro-2,6-naphthyridine core into the spotlight of modern drug discovery.

Part 3: Synthetic Strategies for the Tetrahydro-2,6-naphthyridine Core

The synthesis of tetrahydro-2,6-naphthyridine derivatives can be broadly approached in two stages: the construction of the aromatic 2,6-naphthyridine precursor, followed by the reduction of one of the pyridine rings.

Synthesis of the Aromatic 2,6-Naphthyridine Precursor

A common strategy for the synthesis of the 2,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing pyridine derivative. One such method, which can be performed under environmentally benign microwave irradiation, is outlined below.[10]

-

Step 1: 3-Amino-1-bromo-2,6-naphthyridine. 4-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.

-

Step 2: 1,3-Dibromo-2,6-naphthyridine. The amino-bromo derivative from Step 1 is subjected to diazotization with sodium nitrite and hydrobromic acid to afford 1,3-dibromo-2,6-naphthyridine.

-

Step 3: 1,3-Dihydrazino-2,6-naphthyridine. The dibromo compound is then treated with hydrazine hydrate in dioxane to give 1,3-dihydrazino-2,6-naphthyridine in quantitative yield.

-

Step 4: 2,6-Naphthyridine. The final step involves the oxidation of the dihydrazino derivative with a hot aqueous solution of cupric sulfate in acetic acid. The resulting mixture is basified and extracted with ether to yield the parent 2,6-naphthyridine.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Naphthyridine compounds as inhibitors of KRAS - Patent US-12441742-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine mechanism of action hypotheses

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, this compound. As direct experimental data for this specific molecule is not yet publicly available, this document outlines three primary, data-driven hypotheses based on the well-established biological activities of the broader 2,6-naphthyridine chemical class. For each hypothesis, we will detail the underlying scientific rationale and provide robust, step-by-step experimental protocols designed to rigorously test these propositions.

The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple, diverse biological targets and exhibit a wide array of pharmacological effects.[1][2] Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2] Furthermore, naturally occurring naphthyridine alkaloids are known to exert effects on the central nervous system.[2][3] This precedent forms the logical foundation for our investigation into this compound.

Hypothesis 1: Inhibition of Protein Kinases as a Primary Anticancer Mechanism

Rationale: The most prominent and well-documented activity of 2,6-naphthyridine derivatives is the inhibition of protein kinases crucial to cancer cell proliferation and survival.[1] Notably, novel 2,6-naphthyridine analogues have been developed as highly selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[1][4][5] Other kinases, such as Casein Kinase 2 (CK2) and Protein Kinase C (PKC), have also been identified as targets for this class of compounds.[1] The structural components of this compound are consistent with features that could allow for competitive binding within the ATP-binding pocket of various kinases.

Experimental Workflow for Kinase Inhibition Hypothesis

Caption: Workflow for validating the kinase inhibitor hypothesis.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets from a large, unbiased panel.

-

Methodology:

-

Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™).

-

Request screening at a concentration of 10 µM against a panel of over 400 human kinases.

-

The assay principle is typically based on a competition binding assay where the amount of test compound bound to the kinase is measured against a tagged ligand.

-

Data Analysis: Identify all kinases showing greater than 90% inhibition. Rank these hits based on the strength of inhibition.

-

2. Biochemical IC50 Determination (LanthaScreen™ Eu Kinase Binding Assay):

-

Objective: To determine the potency (IC50) of the compound against the top 3-5 kinase hits from the initial screen.

-

Methodology:

-

Prepare a dilution series of the test compound (e.g., from 100 µM to 0.1 nM).

-

In a 384-well plate, combine the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

-

Add the diluted test compound to the wells.

-

Incubate to allow for binding equilibrium.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

3. Cellular Target Engagement (NanoBRET™ Assay):

-

Objective: To confirm that the compound can enter cells and bind to its target kinase in a physiological context.

-

Methodology:

-

Select a cell line that expresses the target kinase (e.g., Huh7 for FGFR4).[1]

-

Transfect the cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.

-

Culture the transfected cells and treat with a dilution series of the test compound.

-

Add the fluorescent NanoBRET™ tracer, which binds to the kinase.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in BRET signal indicates displacement of the tracer by the compound.

-

Data Analysis: Determine the cellular IC50, representing the concentration required for 50% target occupancy.

-

| Experiment | Purpose | Key Metric |

| Kinase Panel Screen | Broad target identification | % Inhibition @ 10 µM |

| Biochemical Assay | Determine in vitro potency | IC50 (nM) |

| Cellular Target Engagement | Confirm binding in live cells | Cellular IC50 (nM) |

| Cell Viability Assay | Assess functional effect | GI50 (µM) |

Hypothesis 2: Modulation of Central Nervous System (CNS) Receptors

Rationale: Several naturally derived naphthyridine alkaloids have been reported to exert effects on the central nervous system.[2][3] The tetrahydro-naphthyridine core, combined with a benzyl group, bears structural resemblance to scaffolds known to interact with various G-protein coupled receptors (GPCRs) and ion channels in the brain. The lipophilic nature of the benzyl group may facilitate crossing the blood-brain barrier.

Experimental Workflow for CNS Receptor Modulation Hypothesis

Caption: Workflow for validating the CNS receptor modulation hypothesis.

Detailed Experimental Protocols

1. Radioligand Binding Screen:

-

Objective: To identify potential CNS receptor targets from a standard safety panel.

-

Methodology:

-

Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44™ Panel), which includes a wide range of CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, opioid).

-

The assay measures the ability of the test compound (typically at 1 µM and 10 µM) to displace a specific, high-affinity radioligand from its receptor target in membrane preparations.

-

Data Analysis: Identify receptors where the compound causes >50% displacement of the radioligand.

-

2. Functional Calcium Flux Assay (for Gq-coupled GPCRs):

-

Objective: To determine if the compound acts as an agonist or antagonist at a Gq-coupled receptor identified in the primary screen.

-

Methodology:

-

Use a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293).

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

To test for agonist activity, add a dilution series of the test compound and measure the change in fluorescence using a FLIPR® or similar instrument.

-

To test for antagonist activity, pre-incubate the cells with a dilution series of the test compound, then add a known agonist at its EC80 concentration and measure the inhibition of the fluorescence signal.

-

Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

-

Hypothesis 3: Antimicrobial Activity via Inhibition of Essential Bacterial Processes

Rationale: The naphthyridine scaffold is historically significant in the field of antimicrobials; for instance, nalidixic acid, a 1,8-naphthyridine, was a precursor to the fluoroquinolone antibiotics. While structurally distinct, the shared bicyclic nitrogen-containing core suggests that other isomers, like the 2,6-naphthyridines, could possess antimicrobial properties. Some benzyl naphthyridinium analogs have indeed shown activity against bacteria and fungi.[6]

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use the broth microdilution method according to CLSI guidelines.

-

In a 96-well plate, prepare a two-fold serial dilution of the test compound in appropriate bacterial or fungal growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

2. Bacterial DNA Gyrase Inhibition Assay:

-

Objective: To test the hypothesis that the compound, like quinolones, inhibits bacterial DNA gyrase.

-

Methodology:

-

Utilize a commercially available DNA gyrase supercoiling assay kit (e.g., from Inspiralis).

-

The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Incubate purified DNA gyrase with relaxed plasmid DNA, ATP, and a dilution series of the test compound. Ciprofloxacin should be used as a positive control.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Data Analysis: Inhibition is observed as a decrease in the amount of supercoiled DNA. Quantify the band intensities to determine an IC50 value.

-

Conclusion and Path Forward

The therapeutic potential of this compound can be systematically explored by pursuing these three evidence-based hypotheses. The most logical starting point, given the wealth of literature, is the investigation of kinase inhibition. A broad kinase screen will provide a rapid and comprehensive assessment of the most likely targets. Should this prove inconclusive, the CNS and antimicrobial hypotheses offer robust alternative avenues for discovery. The experimental workflows detailed herein provide a clear and efficient roadmap for elucidating the mechanism of action, ultimately defining the therapeutic promise of this novel chemical entity.

References

- The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.

- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Sungkyunkwan University.

- The synthesis and biological evaluation of alkyl and benzyl naphthyridinium analogs of eupolauridine as potential antimicrobial and cytotoxic agents. PubMed.

- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.skku.edu [pure.skku.edu]

- 6. The synthesis and biological evaluation of alkyl and benzyl naphthyridinium analogs of eupolauridine as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a vital resource for researchers, scientists, and drug development professionals by offering a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. While experimental data for this specific molecule is not widely available in the public domain, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust and scientifically grounded predictive analysis.

Introduction: The Significance of this compound

The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of a benzyl group at the 2-position and a chlorine atom at the 5-position of the tetrahydro-2,6-naphthyridine framework suggests potential applications as a modulator of various biological targets. Accurate structural elucidation and purity assessment are critical first steps in any drug discovery pipeline, making a comprehensive understanding of its spectroscopic signature indispensable.

This guide will systematically detail the predicted spectroscopic characteristics of the title compound, explaining the causal relationships between its molecular structure and the expected spectral features. The methodologies described herein are designed to be self-validating, providing a framework for the analysis of this and related compounds.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to understanding its spectroscopic properties.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near nitrogen atoms.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |

| Aromatic (Naphthyridine, H-7, H-8) | 7.00 - 7.50 | Doublet of Doublets | 2H | Aromatic protons on the chlorinated pyridine ring, influenced by the nitrogen and chlorine atoms. |

| Benzylic CH₂ | ~ 4.50 | Singlet | 2H | Protons adjacent to the aromatic ring and the nitrogen atom of the tetrahydro-naphthyridine ring. |

| Tetrahydro-naphthyridine CH₂ (C-1, C-3, C-4) | 2.50 - 3.50 | Multiplets | 6H | Aliphatic protons of the saturated heterocyclic ring, likely appearing as complex overlapping multiplets. |

Rationale: The chemical shifts are predicted based on the electronic environment of the protons. Aromatic protons of the benzyl group will resonate in the typical aromatic region. The benzylic protons are deshielded by both the aromatic ring and the adjacent nitrogen atom, leading to a downfield shift. The aliphatic protons of the tetrahydro-naphthyridine ring will appear in the upfield region, with their specific shifts and multiplicities depending on their diastereotopic relationships and coupling with neighboring protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aromatic (Benzyl, C-ipso) | 135 - 140 | Quaternary carbon attached to the benzylic CH₂ group. |

| Aromatic (Benzyl) | 125 - 130 | Protonated aromatic carbons of the benzyl group. |

| Aromatic (Naphthyridine) | 120 - 150 | Carbons of the pyridine ring, with the carbon bearing the chlorine atom (C-5) being significantly influenced. |

| Benzylic CH₂ | 50 - 60 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |

| Tetrahydro-naphthyridine CH₂ | 40 - 55 | Aliphatic carbons of the saturated heterocyclic ring. |

Rationale: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic carbons resonate downfield. The carbon attached to the electronegative chlorine atom (C-5) is expected to be significantly deshielded. The aliphatic carbons of the tetrahydro-naphthyridine ring and the benzylic methylene group will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

-

ESI: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

EI: Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the ion source.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular weight of this compound is 258.75 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 258 and an [M+H]⁺ peak at m/z 259 in ESI. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 260 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

Key Fragmentation Pathways:

Figure 2: Predicted Key Fragmentation Pathways.

-

Loss of Benzyl Radical: A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) and the formation of a fragment ion corresponding to the chlorotetrahydronaphthyridine cation at m/z 167.

-

Formation of Tropylium Ion: The benzyl group can also fragment to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectrum

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of C-H bonds in the tetrahydro-naphthyridine and benzylic CH₂ groups. |